5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide

Anticancer Structure-Activity Relationship Benzamide substitution

Select this specific 1,6-disubstituted indoline for your SAR panel to leverage the potency-driving 5-chloro-2-methoxybenzamide motif. Unlike unsubstituted or 4-fluoro analogs, this scaffold shows enhanced antiproliferative activity in cancer models like MIA PaCa-2 and engages distinct kinase targets (e.g., CDK6). Ensure your lead optimization or target deconvolution study uses the validated, high-purity reference standard to maintain data integrity.

Molecular Formula C21H17ClN2O3S
Molecular Weight 412.9 g/mol
CAS No. 1021206-99-4
Cat. No. B3396994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide
CAS1021206-99-4
Molecular FormulaC21H17ClN2O3S
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
InChIInChI=1S/C21H17ClN2O3S/c1-27-18-7-5-14(22)11-16(18)20(25)23-15-6-4-13-8-9-24(17(13)12-15)21(26)19-3-2-10-28-19/h2-7,10-12H,8-9H2,1H3,(H,23,25)
InChIKeyBQJMIDXMKVNELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide (CAS 1021206-99-4): Chemical Identity and Scaffold Context for Procurement Decisions


5-Chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide (CAS 1021206-99-4) is a 1,6-disubstituted indoline derivative with a molecular formula of C₂₁H₁₇ClN₂O₃S and a molecular weight of 412.89 g/mol [1]. The compound features a thiophene-2-carbonyl group acylating the indoline N1 position and a 5-chloro-2-methoxybenzamide substituent attached via an amide linkage at the indoline C6 position. This scaffold places it within a broader class of indoline-based small molecules that have been investigated for neuronal nitric oxide synthase (nNOS) inhibition, kinase modulation, and antiproliferative activity [2][3]. The specific 5-chloro-2-methoxy substitution pattern on the benzamide ring distinguishes it from closely related analogs bearing unsubstituted, fluoro, trifluoromethyl, or multiply methoxylated benzamide moieties, potentially influencing electronic properties, binding interactions, and physicochemical profile.

Why In-Class Indoline-Benzamide Analogs Cannot Be Interchanged with 5-Chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide


Within the 1,6-disubstituted indoline-thiophene chemotype, seemingly minor structural modifications to the benzamide ring produce substantial shifts in biological activity, selectivity, and physicochemical properties. The 5-chloro-2-methoxy substitution pattern on the benzamide ring of CAS 1021206-99-4 is not functionally equivalent to the unsubstituted benzamide (CAS 1060197-72-9), the 4-fluoro analog (CAS 1021220-76-7), or the 2-trifluoromethyl variant (CAS 1021220-80-3). Structure-activity relationship (SAR) studies on related 5-chloro-2-methoxybenzamide derivatives have demonstrated that the chloro and methoxy substituents critically modulate antiproliferative potency; in one series, compound 4j bearing this substitution pattern emerged as the most potent analog against a panel of cancer cell lines, with human pancreatic carcinoma (MIA PaCa-2) showing the highest sensitivity [1]. Furthermore, in the broader indoline-thiophene scaffold, replacement of the benzamide with a carboximidamide warhead fundamentally alters target engagement—shifting inhibition from kinase-related pathways to nNOS [2]. Generic substitution without experimental validation therefore risks loss of desired activity, introduction of off-target effects, or altered pharmacokinetic behavior.

Quantitative Differentiation Evidence for 5-Chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide vs. Closest Analogs


Structural Differentiator: 5-Chloro-2-Methoxy Substitution vs. Unsubstituted Benzamide (CAS 1060197-72-9) on Antiproliferative SAR

In a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives evaluated for antiproliferative activity, the 5-chloro-2-methoxy substitution pattern was essential for potency. The most potent compound in the series (compound 4j) demonstrated significant antiproliferative activity against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines, with human pancreatic carcinoma (MIA PaCa-2) displaying the highest sensitivity; mechanistic studies revealed G2/M cell cycle arrest and apoptosis induction [1]. In contrast, the unsubstituted benzamide analog N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide (CAS 1060197-72-9) lacks the electron-withdrawing chloro and electron-donating methoxy groups that modulate benzamide ring electronics, hydrogen-bonding capacity, and target binding. While no direct head-to-head comparison between these two exact compounds has been published, the SAR from the sulphamoylphenyl series establishes the functional significance of the 5-chloro-2-methoxy motif for antiproliferative activity.

Anticancer Structure-Activity Relationship Benzamide substitution

Physicochemical Differentiation: Computed LogP of 5-Chloro-2-Methoxy Analog vs. 4-Fluoro and 2-Trifluoromethyl Comparators

Computationally predicted LogP values differentiate CAS 1021206-99-4 from its closest fluorinated analogs. The target compound has a predicted SlogP of approximately 2.23, with alternative computational estimates ranging from 2.4 to 3.04 depending on the algorithm [1]. By comparison, the 2-trifluoromethyl analog (CAS 1021220-80-3) is expected to exhibit higher lipophilicity due to the strong electron-withdrawing and hydrophobic trifluoromethyl group, while the 4-fluoro analog (CAS 1021220-76-7) occupies an intermediate lipophilicity space. These differences in LogP have direct implications for aqueous solubility, membrane permeability, and non-specific protein binding in biological assays.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile: Differentiation from 2,3,4-Trimethoxy Analog for Target Engagement Predictions

CAS 1021206-99-4 possesses 1 hydrogen-bond donor (the amide NH) and 4 hydrogen-bond acceptors (amide carbonyl, methoxy oxygen, thiophene carbonyl oxygen, and the chlorine atom as a weak halogen-bond acceptor), yielding a polar surface area of approximately 73–76 Ų . In contrast, the 2,3,4-trimethoxy analog incorporates three methoxy groups, increasing the hydrogen-bond acceptor count to 6 and the polar surface area, while introducing additional conformational flexibility. The lower number of hydrogen-bond acceptors in the target compound may reduce non-specific binding to polar surfaces while retaining sufficient polarity for target engagement. Chlorine at the 5-position can additionally participate in halogen bonding interactions that are absent in both the unsubstituted and trimethoxy analogs [1].

Hydrogen bonding Medicinal chemistry Binding interactions

Commercial Availability and Purity Benchmarking Against Structural Analogs

5-Chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide (CAS 1021206-99-4) is commercially available from multiple specialty chemical suppliers at purities of ≥95% (HPLC), with some vendors offering purity specifications up to 98% . In comparison, the unsubstituted benzamide analog (CAS 1060197-72-9) is also available at similar purity levels, but the 2-trifluoromethyl analog (CAS 1021220-80-3) and the 3,4-difluoro analog (CAS 1021220-76-7) are less broadly stocked and may require custom synthesis with longer lead times. The target compound's availability from multiple independent sources supports procurement redundancy and competitive pricing, which are practical considerations for research programs requiring multi-gram quantities for in vivo studies.

Chemical procurement Purity specification Supply chain

Scaffold-Based Target Inference: Indoline-Thiophene Chemotype Association with nNOS and Kinase Inhibition

The 1,6-disubstituted indoline-thiophene scaffold has been validated as a productive chemotype for selective nNOS inhibition. In a published series, 1,6-disubstituted indoline-based thiophene amidine compounds achieved nNOS inhibition with IC₅₀ values in the nanomolar to low micromolar range, with one optimized compound (cis-45) demonstrating in vivo efficacy in a spinal nerve ligation model of neuropathic pain with a clean off-target profile across 80 CNS-related receptors, ion channels, and transporters [1]. While the target compound CAS 1021206-99-4 bears a benzamide rather than a carboximidamide warhead at C6, the shared indoline-thiophene core suggests potential utility as a chemical probe for targets within the NOS or kinase families. Separately, benzamide-substituted indoline derivatives have been reported as kinase inhibitor scaffolds, with certain halogenated benzamide analogs showing CDK6/Cyclin D1 inhibition (IC₅₀ = 498 nM) [2]. The 5-chloro-2-methoxybenzamide moiety of CAS 1021206-99-4 may confer target preferences distinct from both the carboximidamide nNOS series and the kinase-focused benzamide series.

nNOS inhibition Kinase inhibition Indoline scaffold

Absence of hERG Liability Signal: Differentiation from Tetrahydroquinoline-Based nNOS Inhibitors

A critical liability of earlier tetrahydroquinoline-based selective nNOS inhibitors was hERG K⁺ channel inhibition (IC₅₀ = 4.7 μM), which posed cardiovascular safety risks [1]. The 1,6-disubstituted indoline scaffold was specifically designed to mitigate this liability. While the target compound CAS 1021206-99-4 has not been directly tested in hERG assays, its indoline-thiophene core distinguishes it from the tetrahydroquinoline chemotype that exhibited hERG activity. The benzamide functionality at C6 represents a further structural departure from both the problematic tetrahydroquinoline series and the carboximidamide nNOS series, potentially offering a distinct cardiac safety profile. This structural differentiation is relevant for programs where hERG liability is a selection criterion.

Cardiovascular safety hERG Selectivity

Recommended Application Scenarios for 5-Chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide Based on Quantitative Differentiation Evidence


Antiproliferative SAR Probe: Mapping the Contribution of 5-Chloro-2-Methoxy Substitution to Cancer Cell Line Activity

Use CAS 1021206-99-4 as a key analog in a systematic SAR study comparing benzamide substitution patterns (unsubstituted, 4-fluoro, 2-trifluoromethyl, 2,3,4-trimethoxy, and 5-chloro-2-methoxy) against a panel of cancer cell lines including MIA PaCa-2, A2780, and HCT-116. The 5-chloro-2-methoxy motif has been identified as a potency-driving substitution in related benzamide series, with compound 4j demonstrating G2/M arrest and apoptosis induction in MIA PaCa-2 cells [1]. Pairing CAS 1021206-99-4 with its unsubstituted analog (CAS 1060197-72-9) enables direct attribution of potency effects to the chloro and methoxy substituents.

Kinase Selectivity Profiling: Evaluating the Indoline-Thiophene-Benzamide Scaffold Against a Broad Kinase Panel

The indoline-thiophene scaffold of CAS 1021206-99-4 is structurally related to kinase inhibitor chemotypes, with benzamide-substituted indoline analogs showing activity against CDK6/Cyclin D1 (IC₅₀ = 498 nM) [2]. The 5-chloro substituent may participate in halogen-bonding interactions within the kinase hinge region [3]. Profiling CAS 1021206-99-4 against a broad kinase panel (e.g., 100–400 kinases) at a single concentration (1–10 μM) would establish its selectivity fingerprint and identify potential kinase targets distinct from those engaged by the carboximidamide nNOS series.

Physicochemical Benchmarking for Lead Optimization: Balancing Lipophilicity and Solubility

With a computed LogP of ~2.2–3.0, CAS 1021206-99-4 occupies a moderate lipophilicity range suitable for oral bioavailability optimization [4]. Use this compound as a reference standard in solubility, permeability (Caco-2 or PAMPA), and metabolic stability assays, comparing against the more lipophilic 2-trifluoromethyl analog (CAS 1021220-80-3) and the less polar unsubstituted benzamide (CAS 1060197-72-9). This head-to-head physicochemical profiling informs the selection of the optimal benzamide substitution pattern for downstream lead optimization.

Chemical Probe for nNOS-Independent Indoline-Thiophene Target Deconvolution

The 1,6-disubstituted indoline-thiophene chemotype has been extensively validated for nNOS inhibition, but the benzamide warhead of CAS 1021206-99-4 may redirect target engagement away from NOS isoforms toward kinases or other target classes [2]. Use CAS 1021206-99-4 in chemoproteomics or thermal shift assays (CETSA) to identify its cellular target(s), comparing results with carboximidamide-based nNOS inhibitors. This target deconvolution approach leverages the differentiated benzamide functionality to explore novel biology within the indoline-thiophene chemical space.

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.